![molecular formula C8H13IN2O2S B2369388 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole CAS No. 1515965-05-5](/img/structure/B2369388.png)

1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

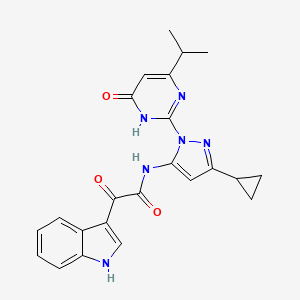

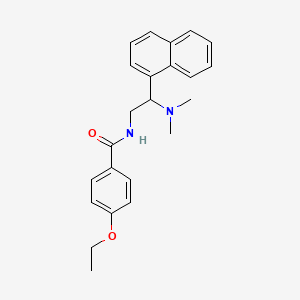

“1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole” is a chemical compound that has gained attention from researchers in the scientific community. It has a molecular formula of C8H13IN2O2S and a molecular weight of 328.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethanesulfonyl group attached to an ethyl group, which is further connected to a 1H-pyrazole ring. The pyrazole ring is substituted with an iodine atom and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds, such as 2-(Trimethylsilyl)ethanesulfonyl chloride, have been involved in various reactions including nucleophilic substitution, regioselective metal-free oxidative cyclization of sulfonamides, and asymmetric aziridination .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as boiling point, density, and refractive index are not specified in the search results.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been used in the synthesis of various pyrazole derivatives, demonstrating its utility in organic chemistry and medicinal chemistry research. Such derivatives exhibit potential in various biological activities, including antibacterial, antifungal, anticancer, and antiviral properties (Hassan, 2013).

Antimicrobial Activity

- Pyrazole derivatives, including those related to 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole, have shown effectiveness against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (Asif et al., 2021).

Corrosion Inhibition

- Some pyrazole derivatives have been evaluated as corrosion inhibitors, suggesting possible applications of similar compounds in protecting materials against corrosion (Herrag et al., 2007).

Coordination Polymers and Materials Science

- These compounds have been used in the synthesis of coordination polymers, which have applications in materials science, catalysis, and molecular recognition (Cheng et al., 2017).

Structural and Spectroscopic Analysis

- The structure and spectroscopic properties of pyrazole derivatives have been extensively studied, providing insights into their chemical behavior and potential applications in various fields (Viveka et al., 2016).

Propiedades

IUPAC Name |

1-(2-ethylsulfonylethyl)-3-iodo-4-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNSLHLJFHFLQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C=C(C(=N1)I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)

![N-(4-bromophenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369312.png)

![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)

![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2369326.png)